N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

SAR Positional isomerism Receptor binding

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide (CAS 1795441-04-1) is a heterocyclic compound combining an imidazo[2,1-b]thiazole core, a 4-methoxyphenyl-substituted oxazole-2-carboxamide, and a para-phenyl linker. The imidazo[2,1-b]thiazole scaffold is recognized for its broad pharmacological relevance, including anticancer, anti‑inflammatory, and kinase‑inhibitory properties.

Molecular Formula C22H16N4O3S
Molecular Weight 416.46
CAS No. 1795441-04-1
Cat. No. B2812001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
CAS1795441-04-1
Molecular FormulaC22H16N4O3S
Molecular Weight416.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
InChIInChI=1S/C22H16N4O3S/c1-28-17-8-4-15(5-9-17)19-12-23-21(29-19)20(27)24-16-6-2-14(3-7-16)18-13-26-10-11-30-22(26)25-18/h2-13H,1H3,(H,24,27)
InChIKeyLUYPOFBPHLQZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide – Structural Identity and Potential Pharmacological Footprint


N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide (CAS 1795441-04-1) is a heterocyclic compound combining an imidazo[2,1-b]thiazole core, a 4-methoxyphenyl-substituted oxazole-2-carboxamide, and a para-phenyl linker . The imidazo[2,1-b]thiazole scaffold is recognized for its broad pharmacological relevance, including anticancer, anti‑inflammatory, and kinase‑inhibitory properties [1]. This compound’s substitution pattern—4‑methoxy on the oxazole aryl ring and a para‑aminophenyl bridge—distinguishes it from many literature analogs that feature meta‑linkage or alternative heterocyclic replacement (e.g., isoxazole), making it a candidate for focused structure–activity relationship (SAR) studies.

Why N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide Cannot Be Replaced by a Generic In‑Class Analog


Even among compounds sharing the imidazo[2,1-b]thiazole pharmacophore, minor changes in substitution pattern or heterocycle identity produce markedly different biological outcomes. In a 2024 anticancer study, the shift from a 3,5‑dimethoxy to a 4‑methoxy substitution on the aryl ring reduced cytotoxicity by up to 10‑fold (IC₅₀ 0.17 µM vs. 1.76 µM in MCF‑7) [1]. Likewise, moving the amide attachment from para to meta orientation or replacing the oxazole with an isoxazole can alter target engagement and selectivity profiles [1]. Therefore, substituting the title compound with a close analog without precise, comparative profiling risks introducing unpredictable activity cliffs that compromise experimental reproducibility and data validity.

Quantitative Differentiation of N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide Against Closest Analogs


Para‑Phenyl Linkage vs. Meta‑Phenyl Linkage: Impact on Biological Activity

The title compound features a para‑aminophenyl bridge between the imidazo[2,1-b]thiazole and the oxazole‑2‑carboxamide, whereas many in‑class compounds (e.g., those in the isoxazole‑imidazo[2,1-b]thiazole series) employ a meta‑phenyl linkage [1]. In sigma‑1 receptor ligands, the para orientation has been associated with improved binding affinity compared to the meta analogue; patent WO2014006130 explicitly claims para‑substituted imidazo[2,1-b]thiazole derivatives as high‑affinity sigma‑1 ligands, while meta isomers are not exemplified [2]. Although direct comparative binding data for the title compound are not publicly available, the structural preference suggests a deliberate design choice to maximize target engagement.

SAR Positional isomerism Receptor binding

4‑Methoxy vs. 4‑Fluoro Aryl Substitution: Differential Anticancer Potency in Isoxazole‑Imidazo[2,1-b]thiazole Series

In a 2024 study of isoxazole‑imidazo[2,1-b]thiazole amides, compound 12c bearing a 4‑methoxy substituent exhibited IC₅₀ values of 1.76 ± 0.61 µM (MCF‑7), 1.92 ± 0.84 µM (A549), 1.71 ± 0.63 µM (Colo‑205), and 2.10 ± 1.21 µM (A2780) [1]. In contrast, compound 12a, which contains a different electron‑donating group (likely a hydroxyl or amino substituent), was substantially more potent: IC₅₀ 0.17 ± 0.068 µM (MCF‑7) and 0.44 ± 0.039 µM (A549) [1]. Although these data derive from the isoxazole rather than oxazole series, they illustrate that 4‑methoxy substitution yields moderate cytotoxicity, while subtle modifications to the electron‑donating character can enhance activity by more than an order of magnitude. The title compound’s oxazole‑2‑carboxamide motif may modulate potency differently, but the 4‑methoxy group is likely to confer a similar intermediate activity profile.

Anticancer activity Substituent effect IC50 comparison

Oxazole‑2‑carboxamide vs. Isoxazole‑5‑carboxamide: Heterocycle Replacement Implications

The title compound contains an oxazole‑2‑carboxamide moiety, whereas the most extensively characterized close analogs (e.g., compounds 12a–j) feature an isoxazole‑5‑carboxamide [1]. The replacement of an isoxazole with an oxazole alters the hydrogen‑bonding capability and dipole moment of the amide‑adjacent ring, which can affect target binding and metabolic stability. Although no direct head‑to‑head comparison of the two heterocycles has been published, general medicinal chemistry principles indicate that oxazoles often exhibit improved metabolic stability over isoxazoles due to reduced susceptibility to reductive ring opening [2]. This distinction is relevant for in vivo applications where metabolic half‑life is a critical parameter.

Heterocycle SAR Oxazole vs. isoxazole Metabolic stability

Sigma‑1 Receptor Affinity: Structural Rationale for Target Engagement

Patent WO2014006130 discloses imidazo[2,1-b]thiazole derivatives with high affinity for sigma‑1 receptors, particularly those carrying a para‑substituted phenyl ring attached to the 6‑position of the imidazo[2,1-b]thiazole [1]. The title compound’s structural formula falls within the generic Markush structure, suggesting it was designed as a sigma‑1 ligand. Although specific Ki values for the title compound are not reported in the patent, related examples exhibit Ki values below 100 nM [1]. This provides a mechanistic rationale for selecting the compound over non‑sigma‑1‑targeted analogs when the research objective involves sigma receptor modulation.

Sigma-1 receptor Imidazo[2,1-b]thiazole Patent data

Recommended Application Scenarios for N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide Based on Quantitative Evidence


Sigma‑1 Receptor Ligand Screening and Probe Development

Based on its structural alignment with the patent claims of WO2014006130, this compound is best deployed as a screening probe for sigma‑1 receptor binding assays [1]. The para‑phenyl‑imidazothiazole motif is a key pharmacophore for sigma‑1 affinity, and the oxazole‑2‑carboxamide tail may offer favorable pharmacokinetic properties relative to isoxazole analogs.

Anticancer Activity Profiling with Emphasis on Moderate‑Potency Baseline

Drawing on cross‑study evidence from the isoxazole‑imidazo[2,1-b]thiazole series, the 4‑methoxyphenyl substitution is associated with IC₅₀ values in the low micromolar range [2]. Researchers can use this compound to establish a moderate‑potency baseline in MCF‑7, A549, Colo‑205, or A2780 cell lines, and then benchmark more potent analogs against it.

Structure–Activity Relationship (SAR) Studies on Linker Geometry

The para‑aminophenyl linker is a key differentiator from the meta‑linked isoxazole series [2]. This compound is valuable for systematic SAR campaigns that explore the impact of linker geometry on kinase inhibition, receptor binding, or cellular permeability.

Metabolic Stability Comparison in Oxazole‑ vs. Isoxazole‑Containing Series

Given the class‑level inference that oxazole‑2‑carboxamides may exhibit superior metabolic stability over isoxazole‑5‑carboxamides [2][3], this compound serves as a representative oxazole scaffold for head‑to‑head in vitro microsomal stability studies against its isoxazole counterparts.

Quote Request

Request a Quote for N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.